molecular formula C12H12N2O3S B10812198 5-[(2,5-Dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

5-[(2,5-Dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

Cat. No.: B10812198
M. Wt: 264.30 g/mol
InChI Key: XUWPEHSJCOZCKU-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of a catalyst such as glacial acetic acid. The reaction proceeds through a condensation mechanism, forming the desired thiazolidinone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

5-[(2,5-Dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,5-Dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions contribute to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,5-Dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone core with a dimethoxyphenyl group. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

5-[(2,5-dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H12N2O3S/c1-16-8-3-4-9(17-2)7(5-8)6-10-11(15)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14,15)

InChI Key

XUWPEHSJCOZCKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=N)S2

Origin of Product

United States

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